![molecular formula C14H11BrClNO B2466073 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol CAS No. 82607-55-4](/img/structure/B2466073.png)
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol” is a synthetic organic compound with a molecular formula of C14H11BrClNO and a molecular weight of 324.6 . It is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of this compound involves an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline, which yields the Schiff base . This Schiff base is then used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various analyses, including elemental and thermogravimetric analyses, conductivity measurements, powder X-ray diffraction, nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies . The crystal structures of Ni2+ and Cu2+ complexes revealed a perfect square planar geometry around the metal ions, with the ligand acting as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its complexation with various metal salts. The Schiff base structure of the compound allows it to form mono-nuclear homoleptic complexes of the type ML2 for all metal salts used .Physical And Chemical Properties Analysis
The compound is a colorless solid and is soluble in organic solvents such as ethanol and methanol. Its molecular weight is 324.6, and its molecular formula is C14H11BrClNO .Scientific Research Applications
Synthesis and Characterization
The compound 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol and its derivatives have been extensively studied in the context of synthesis and characterization. For instance, Bakirdere et al. (2015) synthesized and characterized complexes of this compound with metals like Co, Ni, Cu, and Zn, proposing that the ligand exhibits bidentate behavior, bonding through phenolic oxygen and azomethine nitrogen atoms (Bakirdere et al., 2015). Similarly, Kaştaş et al. (2020) investigated its molecular structure using various techniques, revealing that the compound adopts a phenol-imine form in both solid and solvent media (Kaştaş et al., 2020).
Molecular and Electronic Structures
Kırca et al. (2021) studied the molecular and electronic structures of two new Schiff base compounds, including 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol, using X-ray diffraction and spectroscopic techniques. Their findings confirmed that these compounds prefer the OH tautomeric form in both solid and solvent media (Kırca et al., 2021).
Reactivity and Stability
Various studies have explored the reactivity and stability of complexes involving 2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol. Mapari (2017) focused on the pH-metric examination of binary and ternary complexes involving this compound, finding specific stability constants for these systems (Mapari, 2017). Sheikhshoaie et al. (2015) synthesized and characterized an oxido-vanadium(V) complex with this compound, also performing a DFT calculation to understand the agreement between theoretical and experimental data (Sheikhshoaie et al., 2015).
Mechanism of Action
Safety and Hazards
The compound is intended for research use only and not for diagnostic or therapeutic use . Toxicity studies on WISH-ATCC-CCL-25, human epithelial amnion (normal liver cell lines), and MRC-5-ATCC-CCL-171 (normal human lung fibroblast cell lines) revealed that at lower concentrations, the complexes did not affect the cell lines .
Future Directions
Future research on this compound will likely continue to explore its potential applications in scientific research. This may include further investigation into its electronic properties, stability, reactivity, and biological potential . Additionally, more in-depth studies on its mechanism of action and potential binding sites may be conducted .
properties
IUPAC Name |
2-[(2-bromo-4-methylphenyl)iminomethyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-4-13(12(15)6-9)17-8-10-7-11(16)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFOSXTAAHXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

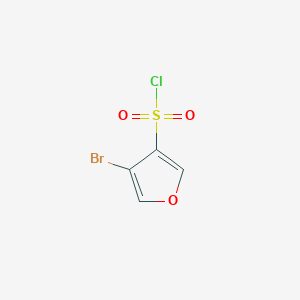
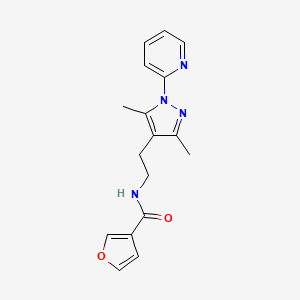
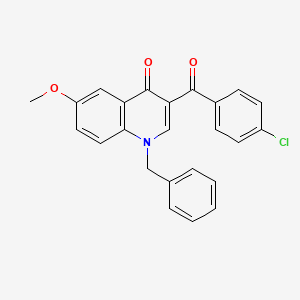
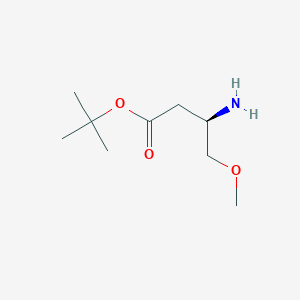
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2465999.png)


![2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2466003.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2466005.png)
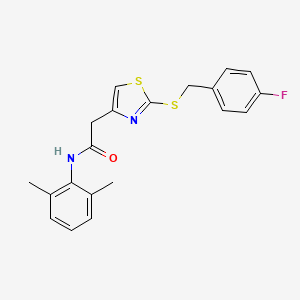
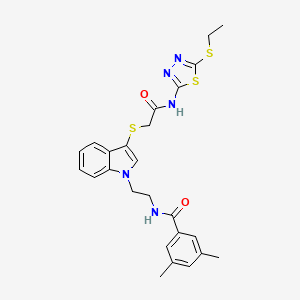
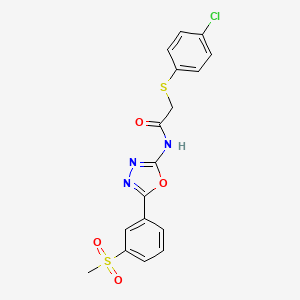
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2466010.png)
![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2466011.png)